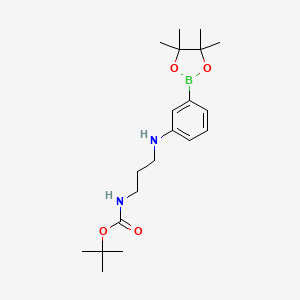
Tert-butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamino)propylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamino)propylcarbamate is a complex organic compound that features a boronic ester group. This compound is significant in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamino)propylcarbamate typically involves multiple steps:
Formation of the Boronic Ester: The boronic ester group is introduced through a reaction between a phenylboronic acid derivative and pinacol in the presence of a catalyst.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with tert-butyl carbamate to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound undergoes cross-coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The boronic ester group can be oxidized to form boronic acids or reduced under specific conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Boronic Acids: Formed through oxidation of the boronic ester group.
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic processes to form carbon-carbon bonds.
Biology and Medicine:
Pharmaceuticals: Utilized in the synthesis of drug molecules due to its ability to form stable carbon-carbon bonds.
Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.
Industry:
Material Science: Applied in the development of advanced materials with specific properties.
Agriculture: Used in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of Tert-butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamino)propylcarbamate primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a reactive intermediate, which then couples with aryl or vinyl halides to form carbon-carbon bonds. This process is facilitated by the stabilization of the intermediate through the boronic ester group.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Another boronic acid derivative used in similar cross-coupling reactions.
Pinacolborane: A borane compound used in hydroboration reactions.
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate: A structurally similar compound with slight variations in the functional groups.
Uniqueness: Tert-butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamino)propylcarbamate is unique due to its specific combination of functional groups, which provides it with distinct reactivity and stability in cross-coupling reactions. Its ability to form stable intermediates makes it a valuable compound in organic synthesis and pharmaceutical applications.
Propriétés
Formule moléculaire |
C20H33BN2O4 |
|---|---|
Poids moléculaire |
376.3 g/mol |
Nom IUPAC |
tert-butyl N-[3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]propyl]carbamate |
InChI |
InChI=1S/C20H33BN2O4/c1-18(2,3)25-17(24)23-13-9-12-22-16-11-8-10-15(14-16)21-26-19(4,5)20(6,7)27-21/h8,10-11,14,22H,9,12-13H2,1-7H3,(H,23,24) |
Clé InChI |
CHDWRRXXHLCQBP-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NCCCNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



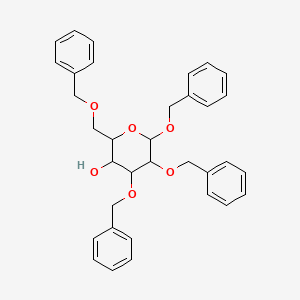
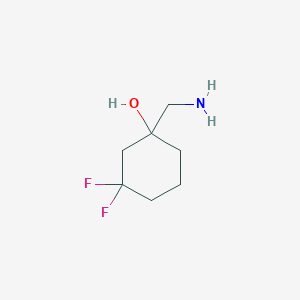
![tert-butyl (1S,5R,6S)-6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12278140.png)
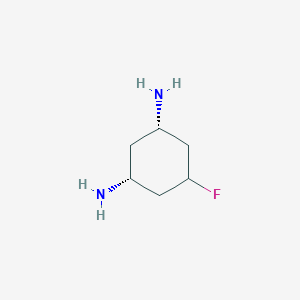
![4-[6-Methyl-2-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12278152.png)

![5-O-benzyl 1-O-methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate](/img/structure/B12278167.png)
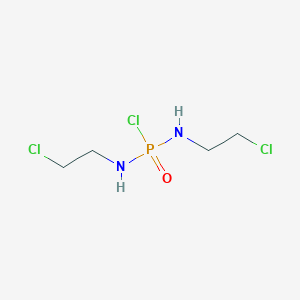
![3-Tert-butyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12278180.png)


![N-butylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12278203.png)

